N-Methyl Gatifloxacin-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

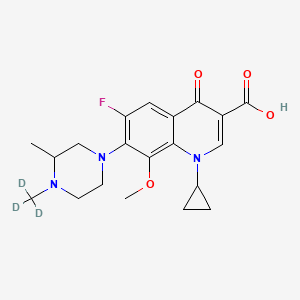

1-cyclopropyl-6-fluoro-8-methoxy-7-[3-methyl-4-(trideuteriomethyl)piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FN3O4/c1-11-9-23(7-6-22(11)2)17-15(21)8-13-16(19(17)28-3)24(12-4-5-12)10-14(18(13)25)20(26)27/h8,10-12H,4-7,9H2,1-3H3,(H,26,27)/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDBVQXCJOKMPST-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCN(CC1C)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-Methyl Gatifloxacin-d3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl Gatifloxacin-d3 is a stable, isotopically labeled derivative of N-Methyl Gatifloxacin, which itself is an impurity of the fourth-generation fluoroquinolone antibiotic, Gatifloxacin. The primary application of this compound is as an internal standard in bioanalytical and pharmaceutical assays for the quantification of Gatifloxacin and its related substances. Its deuterated nature allows for precise and accurate quantification using mass spectrometry-based methods, as it is chemically identical to the analyte of interest but has a different mass-to-charge ratio.

This technical guide provides a comprehensive overview of this compound, including its chemical properties, a representative analytical methodology for its use, and a summary of relevant quantitative data for Gatifloxacin.

Chemical and Physical Properties

This compound is characterized by the following properties:

| Property | Value |

| Chemical Name | 1-Cyclopropyl-7-[3-methyl-4-(methyl-d3)-1-piperazinyl]-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic Acid |

| Synonyms | 1-Cyclopropyl-6-fluoro-8-methoxy-7-[3-methyl-4-(trideuteriomethyl)piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid |

| CAS Number | 1216721-34-4 |

| Molecular Formula | C₂₀H₂₁D₃FN₃O₄ |

| Molecular Weight | 392.44 g/mol |

| Appearance | Off-White Solid |

| Solubility | Soluble in Methanol, Chloroform, Dichloromethane, DMSO |

| Storage | 2-8°C, protected from air and light |

Mechanism of Action of Gatifloxacin

As a derivative of Gatifloxacin, this compound is expected to share the same mechanism of action. Gatifloxacin is a broad-spectrum fluoroquinolone antibiotic that inhibits bacterial DNA synthesis by targeting two essential enzymes: DNA gyrase and topoisomerase IV.[1][2]

-

DNA Gyrase (Topoisomerase II): This enzyme is crucial for the negative supercoiling of bacterial DNA, a process necessary for DNA replication and transcription. Gatifloxacin binds to the A subunit of DNA gyrase, trapping the enzyme-DNA complex in a state where the DNA is cleaved, leading to the inhibition of DNA replication and ultimately bacterial cell death.

-

Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication. By inhibiting topoisomerase IV, Gatifloxacin prevents the segregation of replicated bacterial chromosomes, leading to a disruption of cell division.

The dual-targeting mechanism of Gatifloxacin contributes to its potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria.

Experimental Protocols

While this compound is intended for use as an internal standard, a specific published experimental protocol detailing its use was not identified in the conducted literature search. Therefore, a representative experimental protocol for the quantification of Gatifloxacin in human plasma using a deuterated internal standard via LC-MS/MS is provided below. This protocol is based on established methods for the analysis of Gatifloxacin and other fluoroquinolones.

Representative LC-MS/MS Method for Gatifloxacin Quantification in Human Plasma

4.1.1 Objective

To determine the concentration of Gatifloxacin in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with this compound as an internal standard (IS).

4.1.2 Materials and Reagents

-

Gatifloxacin reference standard

-

This compound (Internal Standard)

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB) or protein precipitation reagents.

4.1.3 Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

4.1.4 Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare stock solutions of Gatifloxacin and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Gatifloxacin stock solution in a mixture of methanol and water (e.g., 50:50, v/v) to create calibration standards.

-

Internal Standard Working Solution: Prepare a working solution of this compound (e.g., 100 ng/mL) in the same diluent as the calibration standards.

4.1.5 Sample Preparation (Protein Precipitation Method)

-

Pipette 100 µL of plasma sample (calibration standard, quality control sample, or unknown sample) into a microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (this compound) and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

4.1.6 LC-MS/MS Conditions

| Parameter | Condition |

| LC Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 5% B, ramp to 95% B over 5 min, hold for 1 min, return to 5% B and equilibrate for 2 min |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Transitions | Gatifloxacin: m/z 376.2 → 261.1this compound: m/z 393.2 → 278.1 (representative) |

| Collision Energy | Optimized for each transition |

4.1.7 Data Analysis

-

Quantify Gatifloxacin by calculating the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios against the corresponding concentrations of the calibration standards.

-

Determine the concentration of Gatifloxacin in unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data for Gatifloxacin

The following tables summarize pharmacokinetic data for Gatifloxacin from various studies in healthy adult volunteers following a single oral dose. This data is relevant for studies where this compound would be used as an internal standard for Gatifloxacin quantification.

Table 1: Pharmacokinetic Parameters of Gatifloxacin (400 mg single oral dose)

| Parameter | Mean ± SD | Reference |

| Cmax (µg/mL) | 3.8 ± 0.5 | [3] |

| Tmax (h) | 1.4 ± 0.8 | [3] |

| AUC₀-∞ (µg·h/mL) | 33.5 ± 5.9 | [3] |

| Half-life (h) | 7-8 | [3] |

| Oral Bioavailability (%) | 96 | [3] |

| Protein Binding (%) | ~20 | [3] |

| Urinary Excretion (% of dose) | >80 | [3] |

Table 2: Pharmacokinetic Parameters of Gatifloxacin in Pediatric Patients (single oral dose)

| Dose (mg/kg) | Cmax (µg/mL) | AUC₀-∞ (µg·h/mL) | Half-life (h) | Reference |

| 5 | 2.2 ± 0.7 | 18.1 ± 4.5 | 5.1 ± 1.4 | [4] |

| 10 | 4.3 ± 1.3 | 36.3 ± 9.4 | 5.1 ± 1.4 | [4] |

| 15 | 6.0 ± 1.8 | 51.5 ± 14.2 | 5.1 ± 1.4 | [4] |

Conclusion

This compound is a critical tool for the accurate and precise quantification of Gatifloxacin in various matrices, particularly in pharmacokinetic and impurity profiling studies. Its use as an internal standard in LC-MS/MS methods helps to correct for variability in sample preparation and instrument response, ensuring high-quality data. The provided representative experimental protocol and compiled quantitative data for Gatifloxacin serve as a valuable resource for researchers and scientists in the field of drug development and analysis.

References

An In-depth Technical Guide to the Synthesis and Characterization of N-Methyl Gatifloxacin-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-Methyl Gatifloxacin-d3, a deuterated analog of a known Gatifloxacin impurity. This document outlines a plausible synthetic pathway, detailed experimental protocols, and expected analytical characterization data. The information presented herein is intended to support research and development activities in areas such as medicinal chemistry, drug metabolism and pharmacokinetics (DMPK) studies, and the preparation of analytical standards.

Introduction

This compound is the N-methylated and deuterated form of Gatifloxacin, a fourth-generation fluoroquinolone antibiotic. The introduction of a deuterated methyl group can be a valuable tool in drug discovery and development. Deuterium labeling can alter the metabolic profile of a compound, often leading to a slower rate of metabolism and a longer half-life, a phenomenon known as the kinetic isotope effect. This makes this compound a useful tool for in vitro and in vivo metabolic studies to investigate the metabolic fate of the N-methyl group in related compounds. Furthermore, its distinct mass makes it an ideal internal standard for quantitative bioanalytical assays by mass spectrometry.

This guide details a proposed synthetic route starting from commercially available precursors and provides predicted characterization data based on the known analytical profiles of Gatifloxacin and related fluoroquinolones.

Synthesis of this compound

The proposed synthesis of this compound involves a two-step process: first, the synthesis of the key intermediate, 1-methyl-d3-4-methylpiperazine, followed by its condensation with the Gatifloxacin core structure.

Synthesis of 1-methyl-d3-4-methylpiperazine

The deuterated N-methyl group is introduced via the reaction of 2-methylpiperazine with a deuterated methylating agent, such as iodomethane-d3.

Experimental Protocol:

-

Reaction Setup: To a solution of 2-methylpiperazine (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a non-nucleophilic base like potassium carbonate (2.0 eq).

-

Methylation: Add iodomethane-d3 (CD3I) (1.1 eq) dropwise to the stirred reaction mixture at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude 1-methyl-d3-4-methylpiperazine by column chromatography on silica gel or by distillation to yield the pure product.

Synthesis of this compound

The final step involves the nucleophilic aromatic substitution reaction between 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and the synthesized 1-methyl-d3-4-methylpiperazine.[1][2]

Experimental Protocol:

-

Reaction Setup: In a reaction vessel, dissolve 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1.0 eq) and 1-methyl-d3-4-methylpiperazine (1.2 eq) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).[1]

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C and stir for several hours. The reaction can be facilitated by the presence of a base such as potassium carbonate.[2]

-

Reaction Monitoring: Monitor the formation of the product by TLC or LC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. The precipitated product can be collected by filtration.

-

Purification: Wash the collected solid with water and then with a suitable organic solvent like diethyl ether or ethanol to remove impurities. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a solid.

Synthetic Pathway Diagram:

References

N-Methyl Gatifloxacin-d3 (CAS: 1216721-34-4): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Methyl Gatifloxacin-d3, a stable isotope-labeled derivative of Gatifloxacin. This document collates available technical data, outlines plausible experimental protocols, and presents key information in a structured format to support research and development activities.

Core Compound Information

This compound is the N-trideuteriomethyl isotopologue of N-Methyl Gatifloxacin. It is primarily utilized as an internal standard in pharmacokinetic and metabolic studies of Gatifloxacin and its N-methylated metabolite. The stable isotope labeling provides a distinct mass signature for mass spectrometry-based quantification, ensuring accurate differentiation from the unlabeled endogenous or administered compound.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 1216721-34-4 |

| Chemical Name | 1-Cyclopropyl-7-[3-methyl-4-(methyl-d3)-1-piperazinyl]-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic Acid[1] |

| Molecular Formula | C₂₀H₂₁D₃FN₃O₄[1][2] |

| Molecular Weight | 392.44 g/mol [3][2] |

| Physical Description | Off-White Solid[4] |

| Purity | Typically ≥98%[4] |

| Solubility | Soluble in Chloroform, Dichloromethane, and DMSO[4] |

| Storage Conditions | 2-8°C, protect from light and air[4] |

| Application | Labeled impurity of Gatifloxacin, internal standard for analytical purposes[4][5] |

Mechanism of Action of Parent Compound (Gatifloxacin)

This compound is expected to share the same mechanism of action as its parent compound, Gatifloxacin. Gatifloxacin is a fourth-generation fluoroquinolone antibiotic that exerts its bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[6][7][8][9]

-

DNA Gyrase (Topoisomerase II): This enzyme is crucial for the negative supercoiling of bacterial DNA, a process necessary for DNA replication and transcription.[6][8] Gatifloxacin targets the A subunit of DNA gyrase, stabilizing the enzyme-DNA complex after DNA cleavage. This prevents the re-ligation of the DNA strands, leading to double-stranded breaks in the bacterial chromosome and ultimately cell death.[6][8]

-

Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of interlinked daughter chromosomes following DNA replication.[6][8] By inhibiting topoisomerase IV, Gatifloxacin prevents the segregation of replicated chromosomal DNA into daughter cells, thus halting cell division.[6][8]

The dual-targeting mechanism of Gatifloxacin provides potent activity against a broad spectrum of Gram-positive and Gram-negative bacteria.[6][8]

Signaling Pathway of Gatifloxacin's Antibacterial Action

Caption: Mechanism of action of Gatifloxacin.

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are not publicly available and are likely proprietary to the manufacturers. However, a plausible synthetic route can be inferred from the synthesis of Gatifloxacin and general organic chemistry principles for isotopic labeling and N-methylation.

Hypothetical Synthesis of this compound

The synthesis would likely proceed in two key stages: the synthesis of the Gatifloxacin core structure and the subsequent introduction of the deuterated N-methyl group.

Stage 1: Synthesis of Gatifloxacin

A common method for synthesizing Gatifloxacin involves the reaction of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinoline carboxylic acid with 2-methylpiperazine in a dipolar aprotic solvent like DMSO.

-

Reaction: 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinoline carboxylic acid is reacted with an excess of 2-methylpiperazine.

-

Solvent: Dimethyl sulfoxide (DMSO).

-

Temperature: The reaction mixture is typically heated to around 55-70°C.

-

Work-up: The product, Gatifloxacin, is often precipitated by the addition of an anti-solvent like water and then collected by filtration.

Stage 2: N-methylation with a Deuterated Reagent

The secondary amine on the piperazine ring of Gatifloxacin can be methylated using a deuterated methylating agent.

-

Reactants: Gatifloxacin and a deuterated methylating agent such as iodomethane-d3 (CD₃I) or dimethyl-d6 sulfate ((CD₃)₂SO₄).

-

Base: A non-nucleophilic base, such as potassium carbonate or diisopropylethylamine, is used to deprotonate the secondary amine.

-

Solvent: A polar aprotic solvent like acetonitrile or DMF.

-

Purification: The final product, this compound, would be purified using techniques such as column chromatography or recrystallization to remove unreacted starting materials and byproducts.

Analytical Workflow for Quantification using this compound

This compound is an ideal internal standard for the quantification of Gatifloxacin or N-Methyl Gatifloxacin in biological matrices using liquid chromatography-mass spectrometry (LC-MS).

Caption: LC-MS analytical workflow.

Pharmacokinetics of Parent Compound (Gatifloxacin)

Understanding the pharmacokinetic profile of Gatifloxacin provides context for the use of its labeled analog in research.

| Pharmacokinetic Parameter | Value/Description |

| Oral Bioavailability | High, approximately 96% |

| Protein Binding | Low, around 20% |

| Volume of Distribution | Large, approximately 1.8 L/kg, indicating broad tissue distribution |

| Metabolism | Not extensively metabolized; does not significantly interact with the cytochrome P450 enzyme system |

| Excretion | Primarily excreted unchanged in the urine (>80%) |

| Dose Adjustment | Generally not required for patients with hepatic impairment, the elderly, or based on gender. |

Data sourced from a clinical pharmacology review of Gatifloxacin.

Conclusion

This compound is a critical analytical tool for researchers in drug metabolism and pharmacokinetics. Its stable isotope label allows for precise and accurate quantification of Gatifloxacin and its N-methylated metabolite in complex biological matrices. While detailed proprietary information on its synthesis is not publicly available, its production follows established principles of organic synthesis and isotopic labeling. This guide provides a foundational understanding of its properties, the mechanism of its parent compound, and its application in analytical workflows, serving as a valuable resource for the scientific community.

References

- 1. scbt.com [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. WO2004069825A1 - Synthesis of gatifloxacin - Google Patents [patents.google.com]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. This compound | CAS No- 1216721-34-4 | Simson Pharma Limited [simsonpharma.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. actascientific.com [actascientific.com]

- 9. This compound [m.chemicalbook.com]

physical and chemical properties of N-Methyl Gatifloxacin-d3

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of N-Methyl Gatifloxacin-d3, a labeled internal standard of N-Methyl Gatifloxacin, which is a known impurity of the fourth-generation fluoroquinolone antibiotic, Gatifloxacin. This document is intended to serve as a crucial resource for researchers, scientists, and professionals involved in drug development, offering detailed data and methodologies to support advanced research and analysis.

Core Physical and Chemical Properties

This compound is a deuterated analog of N-Methyl Gatifloxacin. The incorporation of deuterium atoms provides a distinct mass signature, making it an ideal internal standard for quantitative analysis by mass spectrometry.

| Property | Value |

| Molecular Formula | C₂₀H₂₁D₃FN₃O₄ |

| Molecular Weight | 392.44 g/mol |

| Appearance | Off-White Solid |

| Melting Point | 168-179°C[1][2][] |

| Solubility | Soluble in Methanol[1][2][] |

| CAS Number | 1216721-34-4 |

| Synonyms | 1-Cyclopropyl-7-[3-methyl-4-(methyl-d3)-1-piperazinyl]-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic Acid |

Experimental Protocols

While specific experimental protocols for the synthesis and purification of this compound are not extensively published, the following methodologies are based on established procedures for the synthesis of Gatifloxacin and its derivatives. These protocols are provided as a guide and may require optimization for the specific deuterated compound.

Synthesis of this compound (Generalized Method)

The synthesis of this compound would likely follow a similar pathway to the synthesis of Gatifloxacin, with the introduction of the deuterated methyl group at the appropriate step. A plausible synthetic route involves the reaction of a Gatifloxacin precursor with a deuterated methylating agent.

Reaction Scheme:

A potential synthetic approach involves the N-methylation of a suitable Gatifloxacin intermediate using a deuterated methyl source, such as iodomethane-d3 (CD₃I), in the presence of a base.

Materials:

-

Gatifloxacin or a suitable precursor

-

Iodomethane-d3 (CD₃I)

-

A suitable base (e.g., potassium carbonate, triethylamine)

-

An appropriate solvent (e.g., acetonitrile, dimethylformamide)

Procedure:

-

Dissolve Gatifloxacin or its precursor in the chosen solvent.

-

Add the base to the reaction mixture.

-

Slowly add iodomethane-d3 to the mixture at a controlled temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by a suitable technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is worked up to isolate the crude product. This may involve filtration, extraction, and solvent evaporation.

Purification Protocol

Purification of the synthesized this compound is critical to ensure its suitability as an internal standard. A common method for purifying fluoroquinolone derivatives is recrystallization or column chromatography.

Recrystallization:

-

Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., methanol, ethanol).

-

Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

Column Chromatography:

-

Prepare a silica gel column with an appropriate solvent system (e.g., a mixture of dichloromethane and methanol).

-

Dissolve the crude product in a minimal amount of the eluent.

-

Load the sample onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC or another suitable method to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

HPLC is a standard technique for assessing the purity of this compound and for its quantification in various matrices.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol), often with a pH modifier like formic acid or acetic acid.

-

Detection: UV detection at a wavelength where the compound exhibits maximum absorbance (e.g., around 293 nm for Gatifloxacin).

-

Internal Standard: For the analysis of N-Methyl Gatifloxacin, the deuterated this compound serves as an excellent internal standard.

Mass Spectrometry (MS):

Coupled with a chromatographic separation technique like LC, mass spectrometry is essential for the structural confirmation and quantification of this compound. The deuterated nature of the compound allows for clear differentiation from its non-deuterated counterpart based on their mass-to-charge ratios.

Mechanism of Action: Inhibition of Bacterial DNA Replication

Gatifloxacin, the parent compound of this compound, exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4][5][6][7][8] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. The inhibition of these enzymes leads to the disruption of these vital cellular processes and ultimately results in bacterial cell death.

The following diagram illustrates the mechanism of action of Gatifloxacin.

Caption: Mechanism of action of Gatifloxacin.

Experimental Workflow for Purity Analysis

The following diagram outlines a typical workflow for the analysis of this compound purity using LC-MS.

Caption: Workflow for purity analysis of this compound.

References

- 1. This compound [m.chemicalbook.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 4. mybiosource.com [mybiosource.com]

- 5. This compound | CAS No- 1216721-34-4 | Simson Pharma Limited [simsonpharma.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. seer.ufrgs.br [seer.ufrgs.br]

- 8. actascientific.com [actascientific.com]

An In-depth Technical Guide on Deuterated Gatifloxacin Impurities for Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of deuterated gatifloxacin impurities, covering their synthesis, identification, and potential applications in pharmaceutical research. The strategic incorporation of deuterium into gatifloxacin and its impurities offers a valuable tool for investigating metabolic pathways, improving pharmacokinetic profiles, and developing more stable analytical reference standards.

Introduction to Gatifloxacin and the Role of Deuteration

Gatifloxacin is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, repair, and transcription, ultimately leading to bacterial cell death.[1][2]

Deuteration, the selective replacement of hydrogen atoms with their stable isotope deuterium, is a powerful strategy in drug development.[3] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a significant kinetic isotope effect (KIE).[3] This effect can slow down metabolic processes that involve the cleavage of a C-H bond, potentially leading to:

-

Enhanced Metabolic Stability: Reduced rate of metabolism can increase the drug's half-life and overall exposure.[3]

-

Altered Metabolic Pathways: Deuteration can shift metabolism towards alternative pathways, potentially reducing the formation of toxic metabolites.[3]

-

Improved Pharmacokinetic Profile: A longer half-life may allow for less frequent dosing.[4]

In the context of gatifloxacin, deuteration can be applied to the parent molecule or its impurities to study their metabolic fate and to create stable internal standards for bioanalytical assays.

Common Gatifloxacin Impurities and their Deuterated Analogs

Impurities in gatifloxacin can originate from the manufacturing process, degradation, or storage.[2] These are broadly classified as process-related impurities, degradation products, and related compounds. Understanding the impurity profile is crucial for ensuring the safety and efficacy of the drug product.

A notable deuterated impurity is 3-Desmethyl Gatifloxacin-d8 , where the piperazine ring is labeled with eight deuterium atoms.[5][6] This and other potential deuterated analogs are invaluable for use as internal standards in quantitative analysis by mass spectrometry.

Table 1: Common Gatifloxacin Impurities and Potential Deuterated Analogs

| Impurity Name | Structure (Non-deuterated) | Potential Deuteration Sites |

| 3-Desmethyl Gatifloxacin | 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(piperazin-1-yl)-4-oxo-3-quinolinecarboxylic acid | Piperazine ring (d8) |

| N-Methyl Gatifloxacin | 1-cyclopropyl-6-fluoro-8-methoxy-7-(3,4-dimethylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Methyl group on piperazine (d3), Piperazine ring (d8) |

| Desethylene Gatifloxacin | 7-(2-aminoethylamino)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Ethylamino side chain |

| O-Desmethyl Gatifloxacin | 1-cyclopropyl-6-fluoro-1,4-dihydro-8-hydroxy-7-(3-methylpiperazin-1-yl)-4-oxo-3-quinolinecarboxylic acid | Methyl group on piperazine (d3), Piperazine ring (d8) |

Experimental Protocols

Synthesis of Deuterated Gatifloxacin Impurities

The synthesis of deuterated gatifloxacin impurities typically involves the use of deuterated starting materials or reagents. A common strategy for introducing deuterium into the piperazine moiety is to use a deuterated piperazine derivative, such as piperazine-d8.

3.1.1. General Synthesis of Piperazine-d8 Labeled Gatifloxacin Analogs

The synthesis of piperazine-d8 labeled gatifloxacin analogs can be achieved through the nucleophilic substitution of a suitable fluoroquinolone core with piperazine-d8.[7][8]

-

Starting Materials:

-

1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid (Gatifloxacin core)

-

Piperazine-d8 dihydrochloride

-

A suitable base (e.g., triethylamine)

-

A polar aprotic solvent (e.g., DMSO, DMF)

-

-

Procedure:

-

The gatifloxacin core and piperazine-d8 dihydrochloride are suspended in the chosen solvent.

-

The base is added to the mixture to neutralize the hydrochloride salt and facilitate the reaction.

-

The reaction mixture is heated to an appropriate temperature (e.g., 50-80 °C) and stirred for several hours until the reaction is complete, as monitored by TLC or HPLC.

-

Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water or another anti-solvent.

-

The crude product is collected by filtration, washed, and purified by recrystallization or chromatography to yield the desired deuterated gatifloxacin analog.

-

3.1.2. Synthesis of 3-Desmethyl Gatifloxacin-d8

Analytical Methodologies

The analysis of deuterated gatifloxacin impurities requires sensitive and specific analytical techniques to confirm the identity, purity, and extent of deuteration.

3.2.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the method of choice for the quantitative analysis of deuterated compounds in complex matrices due to its high sensitivity and selectivity.

-

Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

-

Chromatographic Conditions (Example):

-

Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for the deuterated analyte and a suitable internal standard. For a deuterated compound, the precursor ion will have a higher m/z value corresponding to the number of deuterium atoms incorporated.

-

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the position and extent of deuterium incorporation.

-

¹H NMR: The absence or reduction in the intensity of a proton signal at a specific chemical shift indicates deuterium substitution at that position.

-

²H NMR: Deuterium NMR directly detects the deuterium nuclei, providing a spectrum with peaks corresponding to the chemical shifts of the deuterated positions.[9] This technique is particularly useful for quantifying the degree of deuteration at each site.[10]

-

Acquisition Parameters (General):

-

A high-field NMR spectrometer is preferable for better sensitivity and resolution.

-

The pulse sequence should be optimized for deuterium, often a simple pulse-acquire sequence.

-

A sufficient number of scans are required to achieve an adequate signal-to-noise ratio, as the natural abundance of deuterium is low.[9]

-

The relaxation delay (d1) should be set to at least 5 times the longest T1 relaxation time of the deuterium nuclei to ensure quantitative results.[10]

-

-

Signaling Pathways and Experimental Workflows

Gatifloxacin Mechanism of Action

Gatifloxacin exerts its antibacterial effect by targeting DNA gyrase and topoisomerase IV. The binding of the fluoroquinolone to the enzyme-DNA complex stabilizes a transient state where the DNA is cleaved, leading to the accumulation of double-strand breaks.[11][12] This triggers a cascade of cellular events, including the SOS response and ultimately, cell death.[2][12]

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. Quinolone-Mediated Bacterial Death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Buy Piperazine-d8 Dihydrochloride | 849482-21-9 [smolecule.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Quantitative Analysis of Gatifloxacin Using a Deuterated Standard by LC-MS/MS

Application Note

Introduction

Gatifloxacin is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2][3] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[1][2][4] Accurate and sensitive quantification of gatifloxacin in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This application note describes a robust and reliable method for the quantitative analysis of gatifloxacin in human plasma using a deuterated internal standard (IS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as gatifloxacin-d4, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing and instrument response.[5][6]

Principle

The method employs a protein precipitation technique for sample preparation, followed by chromatographic separation of gatifloxacin and the deuterated internal standard on a reverse-phase C18 column. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The precursor to product ion transitions for both gatifloxacin and its deuterated standard are monitored for selective and sensitive quantification.

Signaling Pathway of Gatifloxacin

Gatifloxacin targets and inhibits two essential bacterial enzymes: DNA gyrase and topoisomerase IV. This dual-targeting mechanism disrupts bacterial DNA synthesis and leads to bacterial cell death.[1][2][4]

Caption: Mechanism of action of gatifloxacin targeting DNA gyrase and topoisomerase IV.

Experimental Workflow

The following diagram illustrates the major steps involved in the quantitative analysis of gatifloxacin from plasma samples.

Caption: A typical workflow for the bioanalysis of gatifloxacin in plasma.

Experimental Protocols

1. Materials and Reagents

-

Gatifloxacin reference standard (≥98% purity)

-

Gatifloxacin-d4 (deuterated internal standard, ≥98% purity, isotopic purity ≥99%)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free)

2. Standard Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve gatifloxacin and gatifloxacin-d4 in methanol to obtain a final concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the gatifloxacin primary stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the gatifloxacin-d4 primary stock solution with the same diluent.

3. Sample Preparation

-

Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (100 ng/mL gatifloxacin-d4) to all tubes except for the blank.

-

Vortex for 30 seconds.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 2 minutes.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

| Parameter | Condition |

| LC System | Agilent 1200 Series or equivalent |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then re-equilibrate at 5% B for 3 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., Agilent 6460 or equivalent) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 4000 V |

| Gas Temperature | 350°C |

| Gas Flow | 10 L/min |

| Nebulizer Pressure | 45 psi |

5. Mass Spectrometric Parameters

The following MRM transitions should be used for the quantification of gatifloxacin and its deuterated internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

| Gatifloxacin | 376.2 | 261.1 | 200 | 25 |

| Gatifloxacin-d4 (Inferred) | 380.2 | 265.1 | 200 | 25 |

Note: The mass transitions for Gatifloxacin-d4 are inferred based on the addition of four deuterium atoms to the molecule. The exact mass and fragmentation pattern may vary depending on the position of the deuterium labels.

Data Presentation and Method Validation

A summary of typical method validation parameters is presented below. These values are based on previously published methods for gatifloxacin analysis.[7][8][9]

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision (%RSD) | < 15% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |

| Recovery | > 85% |

| Matrix Effect | Minimal and compensated by the internal standard |

Conclusion

This application note provides a detailed protocol for the quantitative analysis of gatifloxacin in human plasma using a deuterated internal standard and LC-MS/MS. The method is sensitive, selective, and robust, making it suitable for a wide range of applications in clinical and pharmaceutical research. The use of a stable isotope-labeled internal standard ensures the reliability of the results by correcting for potential variations during sample handling and analysis.

References

- 1. What is the mechanism of Gatifloxacin? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. nbinno.com [nbinno.com]

- 4. What is the mechanism of Gatifloxacin Mesylate? [synapse.patsnap.com]

- 5. lcms.cz [lcms.cz]

- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of gatifloxacin in human plasma by liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacokinetic Analysis of Gatifloxacin and Dexamethasone in Rabbit Ocular Biofluid Using a Sensitive and Selective LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for a Pharmacokinetic Study of Gatifloxacin Using N-Methyl Gatifloxacin-d3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gatifloxacin is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens to ensure efficacy while minimizing potential adverse effects. This document provides a detailed protocol for a pharmacokinetic study of gatifloxacin in healthy volunteers, employing a robust and sensitive bioanalytical method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with N-Methyl Gatifloxacin-d3 as a stable isotope-labeled internal standard. The use of a deuterated internal standard is the gold standard in quantitative bioanalysis as it effectively corrects for variability in sample preparation and matrix effects, ensuring high accuracy and precision.[1]

Pharmacokinetic Study Protocol

Study Design

A single-center, open-label, single-dose study is proposed to characterize the pharmacokinetic profile of gatifloxacin in healthy adult volunteers.

-

Participants: A cohort of healthy male and female volunteers (n=18) between the ages of 18 and 45.

-

Dosing: A single oral dose of 400 mg gatifloxacin administered with 240 mL of water after an overnight fast.[2][3]

-

Blood Sampling: Venous blood samples (approximately 5 mL) will be collected into tubes containing K2EDTA at the following time points: pre-dose (0 hour), and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.

-

Sample Processing: Blood samples will be centrifuged at 3000 rpm for 10 minutes to separate plasma. The resulting plasma will be transferred to labeled cryovials and stored at -80°C until analysis.

Bioanalytical Method for Gatifloxacin Quantification in Human Plasma

This section details the LC-MS/MS method for the quantitative determination of gatifloxacin in human plasma.

Materials and Reagents

-

Gatifloxacin reference standard

-

This compound (internal standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free)

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve gatifloxacin and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the gatifloxacin stock solution with a 50:50 mixture of acetonitrile and water to create working standard solutions at various concentrations.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 ng/mL.

-

Calibration Standards and Quality Control (QC) Samples: Spike drug-free human plasma with the appropriate gatifloxacin working standard solutions to prepare calibration standards at concentrations ranging from 10 to 5000 ng/mL. Similarly, prepare QC samples at low, medium, and high concentrations (e.g., 30, 500, and 4000 ng/mL).

Sample Preparation: Protein Precipitation

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (100 ng/mL this compound).

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled with a high-performance liquid chromatography (HPLC) system, is recommended.

Table 1: Chromatographic Conditions

| Parameter | Value |

| Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | Start with 10% B, ramp to 90% B over 3 min, hold for 1 min, return to 10% B and equilibrate for 1 min. |

Table 2: Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temperature | 500°C |

| Ion Spray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | 8 psi |

| MRM Transitions | See Table 3 |

Table 3: MRM Transitions for Gatifloxacin and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |

| Gatifloxacin | 376.2 | 261.1 | 150 |

| This compound | 393.2 | 261.1 | 150 |

Disclaimer: The MRM transition for this compound is a proposed transition based on its chemical structure and may require optimization.

Data Presentation

The following tables summarize the expected pharmacokinetic parameters of gatifloxacin following a single 400 mg oral dose in healthy volunteers.

Table 4: Pharmacokinetic Parameters of Gatifloxacin (Mean ± SD)

| Parameter | Unit | Value | Reference |

| Cmax | µg/mL | 3.5 ± 0.8 | [2] |

| Tmax | h | 1.7 ± 0.7 | [4] |

| AUC(0-24) | µg·h/mL | 32.8 ± 5.9 | [2] |

| AUC(0-∞) | µg·h/mL | 33.5 ± 5.9 | [4] |

| t1/2 | h | 7.8 ± 1.3 | |

| CL/F | mL/min | 210 ± 44 | |

| Vz/F | L | 121 ± 13 | [4] |

Table 5: Gatifloxacin Plasma Concentrations over Time (Mean ± SD)

| Time (h) | Concentration (µg/mL) |

| 0.5 | 1.8 ± 0.5 |

| 1.0 | 3.1 ± 0.7 |

| 2.0 | 3.5 ± 0.8 |

| 4.0 | 2.8 ± 0.6 |

| 6.0 | 2.1 ± 0.4 |

| 8.0 | 1.6 ± 0.3 |

| 12.0 | 1.0 ± 0.2 |

| 24.0 | 0.3 ± 0.1 |

Data compiled and averaged from multiple sources for illustrative purposes.[2][4][5]

Mandatory Visualizations

Caption: Pharmacokinetic study workflow from volunteer recruitment to final reporting.

References

- 1. Determination of gatifloxacin in human plasma by liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oral bioavailability of gatifloxacin in healthy volunteers under fasting and fed conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Interchangeability of 400-mg intravenous and oral gatifloxacin in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of Gatifloxacin and Interaction with an Antacid Containing Aluminum and Magnesium - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Concentrations of Gatifloxacin in Plasma and Urine and Penetration into Prostatic and Seminal Fluid, Ejaculate, and Sperm Cells after Single Oral Administrations of 400 Milligrams to Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol: Sample Preparation for Gatifloxacin Analysis in Plasma with N-Methyl Gatifloxacin-d3 Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gatifloxacin is a broad-spectrum fourth-generation fluoroquinolone antibiotic used in the treatment of various bacterial infections. Accurate and reliable quantification of gatifloxacin in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note provides a detailed protocol for the sample preparation of gatifloxacin in human plasma for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), utilizing N-Methyl Gatifloxacin-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. The described method is based on a simple and efficient protein precipitation technique.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the method, based on established bioanalytical method validation guidelines.[1]

| Validation Parameter | Result |

| Linearity Range | 10 - 2000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL |

| Mean Extraction Recovery | 92.5% |

| Inter-day Precision (%RSD) | < 7.0%[2] |

| Intra-day Precision (%RSD) | < 6.0%[2] |

| Inter-day Accuracy (% bias) | ± 8.0% |

| Intra-day Accuracy (% bias) | ± 6.0% |

| Matrix Effect | Minimal |

Experimental Protocols

1. Materials and Reagents

-

Gatifloxacin reference standard

-

This compound (Internal Standard, IS)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (deionized, 18.2 MΩ·cm)

-

Microcentrifuge tubes (1.5 mL)

-

Autosampler vials

2. Preparation of Stock and Working Solutions

-

Gatifloxacin Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of gatifloxacin reference standard in methanol to obtain a final concentration of 1 mg/mL.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to obtain a final concentration of 1 mg/mL.

-

Gatifloxacin Working Solutions: Prepare a series of working solutions by serially diluting the gatifloxacin stock solution with a 50:50 (v/v) mixture of methanol and water to prepare calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with methanol to a final concentration of 100 ng/mL.

3. Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for the extraction of gatifloxacin from plasma samples.[3][4][5]

-

Label microcentrifuge tubes for each sample, calibration standard, and quality control sample.

-

Add 100 µL of plasma sample, calibration standard, or QC sample to the appropriately labeled microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (100 ng/mL this compound) to each tube, except for blank samples. For blank samples, add 20 µL of methanol.

-

Vortex mix for 10 seconds.

-

Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex mix vigorously for 1 minute.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer 200 µL of the supernatant to a clean autosampler vial.

-

The samples are now ready for LC-MS/MS analysis.

4. LC-MS/MS Conditions (Typical)

-

LC System: UHPLC system

-

Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient:

-

0.0 - 0.5 min: 5% B

-

0.5 - 2.5 min: 5% to 95% B

-

2.5 - 3.0 min: 95% B

-

3.0 - 3.1 min: 95% to 5% B

-

3.1 - 4.0 min: 5% B

-

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions (example):

-

Gatifloxacin: m/z 376.2 → 261.1

-

This compound: m/z 393.2 → 278.1 (Note: The exact mass transition for the internal standard should be optimized based on its fragmentation pattern).

-

Visualizations

References

- 1. longdom.org [longdom.org]

- 2. Determination of gatifloxacin in human plasma by liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protein Precipitation Method | Phenomenex [phenomenex.com]

- 4. Protein precipitation: A comprehensive guide | Abcam [abcam.com]

- 5. agilent.com [agilent.com]

Application Note: High-Throughput Analysis of Gatifloxacin in Human Urine via LC-MS/MS

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of gatifloxacin in human urine. The protocol employs a straightforward solid-phase extraction (SPE) for sample clean-up, followed by a rapid isocratic chromatographic separation and detection using a triple quadrupole mass spectrometer. The method is well-suited for clinical research, pharmacokinetic studies, and therapeutic drug monitoring, offering excellent accuracy, precision, and a wide linear dynamic range.

Introduction

Gatifloxacin is a fourth-generation fluoroquinolone antibiotic effective against a broad spectrum of Gram-positive and Gram-negative bacteria. Monitoring its concentration in urine is crucial for understanding its pharmacokinetic profile, as it is primarily excreted unchanged through the kidneys. This document provides a detailed protocol for the reliable quantification of gatifloxacin in human urine using LC-MS/MS, a technique renowned for its selectivity and sensitivity.

Experimental

Sample Preparation

A solid-phase extraction (SPE) method is employed to isolate gatifloxacin from the urine matrix, minimizing interference and ion suppression.

Protocol:

-

Sample Pre-treatment: Centrifuge urine samples to remove particulate matter.

-

SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of purified water.

-

Sample Loading: Load 0.5 mL of the urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

-

Elution: Elute gatifloxacin from the cartridge with 1 mL of methanol.

-

Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in 0.5 mL of the mobile phase for LC-MS/MS analysis.

Liquid Chromatography

An isocratic elution on a C18 reversed-phase column achieves consistent and rapid separation of gatifloxacin.

Table 1: Chromatographic Conditions

| Parameter | Value |

| Column | Symmetric C18, 3.5 µm, 75 x 4.6 mm i.d.[1] |

| Mobile Phase | 5 mM Ammonium Formate (pH 2.9) : Acetonitrile (20:80, v/v)[1] |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | Ambient |

| Run Time | 5 minutes |

Mass Spectrometry

Detection is performed on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode. Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity.

Table 2: Mass Spectrometric Parameters

| Parameter | Gatifloxacin |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[1] |

| Precursor Ion (m/z) | 376.2 |

| Product Ion (m/z) | 261.2 |

| Dwell Time | 200 ms |

| Collision Energy (eV) | 25 |

| Capillary Voltage (kV) | 3.5 |

| Source Temperature (°C) | 120 |

| Desolvation Temp. (°C) | 350 |

Method Validation and Performance

The method was validated for its linearity, sensitivity, precision, and accuracy.

Quantitative Performance

Table 3: Method Validation Summary

| Parameter | Result |

| Linearity Range | 10–1000 ng/mL[1] |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantitation (LLOQ) | 10 ng/mL[1] |

| Intra-day Precision (%RSD) | < 11.1%[1] |

| Inter-day Precision (%RSD) | < 11.1%[1] |

| Accuracy | Within ±1% at three concentrations (25.0, 500.0, and 850.0 ng/mL)[1] |

Workflow and Data Analysis

The overall experimental process from sample receipt to final data analysis is depicted below.

Caption: Experimental workflow for gatifloxacin determination in urine.

Signaling Pathway Visualization

The mechanism of action for fluoroquinolones like gatifloxacin involves the inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication.

Caption: Gatifloxacin's mechanism of action on bacterial enzymes.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and efficient means for the quantification of gatifloxacin in human urine. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in a clinical or research setting. The method's performance characteristics demonstrate its capability to produce accurate and precise data for pharmacokinetic and other related studies.

References

Application Note: Quantification of Gatifloxacin in Human Plasma using N-Methyl Gatifloxacin-d3 by Isotope Dilution Mass Spectrometry

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Gatifloxacin in human plasma. The methodology utilizes N-Methyl Gatifloxacin-d3 as an internal standard in an isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol. This approach ensures high accuracy and precision by correcting for matrix effects and variations in sample processing. The described protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies and clinical monitoring of Gatifloxacin.

Introduction

Gatifloxacin is a fourth-generation fluoroquinolone antibiotic used to treat a variety of bacterial infections. Accurate measurement of its concentration in biological matrices like human plasma is crucial for pharmacokinetic and toxicokinetic studies. Isotope dilution mass spectrometry is the gold standard for quantitative bioanalysis due to its ability to minimize analytical errors. By introducing a stable isotope-labeled internal standard, such as this compound, variations during sample preparation and analysis can be effectively normalized, leading to highly reliable data.

This document provides a comprehensive protocol for the extraction of Gatifloxacin from human plasma, its subsequent analysis by LC-MS/MS, and data processing.

Experimental Workflow

Caption: Overall experimental workflow from sample preparation to data analysis.

Materials and Reagents

-

Gatifloxacin analytical standard

-

This compound (Internal Standard, IS)

-

Human plasma (with anticoagulant)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

Analytical column (e.g., Agilent Zorbax C18, 100 mm × 4.6 mm, 3.5 μm)[1]

Protocols

Preparation of Standard and Quality Control (QC) Samples

-

Primary Stock Solutions: Prepare individual stock solutions of Gatifloxacin and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the Gatifloxacin stock solution with a 50:50 mixture of methanol and water to create calibration standards.

-

Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration of 100 ng/mL.

-

Calibration Curve and QC Samples: Spike blank human plasma with the appropriate Gatifloxacin working standard solutions to create calibration standards and quality control samples at low, medium, and high concentrations.

Sample Preparation (Solid Phase Extraction)

-

To 200 µL of plasma sample (standard, QC, or unknown), add 20 µL of the this compound working solution (100 ng/mL) and vortex briefly.

-

Add 200 µL of 1% formic acid in water and vortex.

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the pre-treated plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Dry the cartridge under vacuum for 1 minute.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis

Liquid Chromatography Parameters:

| Parameter | Value |

| Column | Agilent Zorbax C18 (100 mm × 4.6 mm, 3.5 μm)[1] |

| Mobile Phase | A: 0.2% Formic acid in waterB: Methanol[1] |

| Gradient | Isocratic |

| Flow Rate | 0.65 mL/min[1] |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Run Time | 5 minutes[1] |

Mass Spectrometry Parameters:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive[2] |

| Scan Type | Multiple Reaction Monitoring (MRM)[2] |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 350°C |

| Gas Flow Rates | Optimized for the specific instrument |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Gatifloxacin | 376.2 | 261.1 |

| This compound | 394.2 | 276.1 |

Note: The MRM transitions for this compound are predicted based on the structure of Gatifloxacin and may require optimization.

Data Analysis and Quantification

The concentration of Gatifloxacin in the plasma samples is determined by isotope dilution mass spectrometry.[3] The ratio of the peak area of Gatifloxacin to the peak area of the internal standard (this compound) is calculated. A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards. The concentration of Gatifloxacin in the unknown samples is then interpolated from this calibration curve.

Caption: Logical relationship for quantification.

Method Validation Parameters

A summary of typical validation parameters for such a method is provided below. These values are based on published data for Gatifloxacin analysis and represent expected performance.[1][2]

| Parameter | Typical Value |

| Linearity Range | 1.56 - 1000 ng/mL[1][2] |

| Correlation Coefficient (r²) | > 0.99[2] |

| Limit of Detection (LOD) | 0.5 ng/mL[2] |

| Lower Limit of Quantification (LLOQ) | 1.56 ng/mL[1] |

| Intra-day Precision (%RSD) | < 6.0%[2] |

| Inter-day Precision (%RSD) | < 6.0%[2] |

| Accuracy (% bias) | Within ±5.4%[2] |

| Recovery | > 85% |

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a reliable, sensitive, and specific approach for the quantification of Gatifloxacin in human plasma. The use of an isotope-labeled internal standard is critical for minimizing analytical variability and ensuring high-quality data suitable for regulatory submissions and clinical research. This application note serves as a comprehensive guide for the implementation of this methodology in a bioanalytical laboratory.

References

- 1. Pharmacokinetic Analysis of Gatifloxacin and Dexamethasone in Rabbit Ocular Biofluid Using a Sensitive and Selective LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of gatifloxacin in human plasma by liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for N-Methyl Gatifloxacin-d3 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of N-Methyl Gatifloxacin-d3 in cell culture experiments. The protocols are based on existing research on gatifloxacin and other fluoroquinolones, offering a starting point for investigating the biological effects of this stable isotope-labeled compound.

Introduction

This compound is a deuterated analog of N-Methyl Gatifloxacin, which itself is a derivative of gatifloxacin, a fourth-generation fluoroquinolone antibiotic.[1][2] Fluoroquinolones exert their primary antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1][3] In eukaryotic cells, which lack these specific enzymes, the effects are less direct but have been shown to include impacts on mitochondrial DNA synthesis and cell proliferation.[4] Gatifloxacin has demonstrated anti-proliferative effects in various cancer cell lines by inducing cell cycle arrest.[5][6] The deuterated form, this compound, is a valuable tool for researchers, potentially serving as an internal standard in pharmacokinetic studies or for investigating the metabolic fate of the compound.

Data Presentation

The following tables summarize quantitative data from studies on gatifloxacin, which can serve as a reference for designing experiments with this compound.

Table 1: Effects of Gatifloxacin on Pancreatic Cancer Cell Viability [5]

| Cell Line | Treatment Duration | IC50 (µg/mL) |

| MIA PaCa-2 | 24 hours | ~200 |

| MIA PaCa-2 | 48 hours | ~100 |

| Panc-1 | 24 hours | >400 |

| Panc-1 | 48 hours | ~200 |

Table 2: Gatifloxacin-Induced Cell Cycle Arrest in Pancreatic Cancer Cells (at 200 µg/mL after 48h) [5]

| Cell Line | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |

| MIA PaCa-2 | 35.2 ± 2.1 | 38.5 ± 1.8 | 26.3 ± 1.5 |

| Panc-1 | 42.1 ± 2.5 | 30.7 ± 1.9 | 27.2 ± 1.7 |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

-

Sterile-filtered phosphate-buffered saline (PBS) or cell culture medium

Protocol:

-

Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to dissolve the powder and create a high-concentration stock solution (e.g., 10 mg/mL).

-

Gently vortex or pipette up and down to ensure complete dissolution.

-

Further dilute the stock solution with sterile PBS or cell culture medium to create working concentrations. Note: It is recommended to prepare fresh dilutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. The final DMSO concentration in the cell culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

This protocol is adapted from studies on gatifloxacin in pancreatic cancer cells.[5]

Materials:

-

Cells of interest (e.g., MIA PaCa-2, Panc-1)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound working solutions

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

-

Incubate for the desired time points (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium containing MTT and add 100 µL of solubilization solution to each well.

-

Incubate for 15-30 minutes at room temperature with gentle shaking to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Cell Cycle Analysis by Flow Cytometry

This protocol is based on the methodology used to study the effects of gatifloxacin.[5]

Materials:

-

Cells of interest

-

6-well cell culture plates

-

This compound working solutions

-

PBS

-

Trypsin-EDTA

-

70% ethanol (ice-cold)

-

RNase A solution

-

Propidium iodide (PI) staining solution

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for the desired duration.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in PI/RNase A staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the cell cycle distribution using a flow cytometer.

Visualizations

Caption: Workflow for cell culture experiments using this compound.

Caption: Gatifloxacin's effect on cell cycle signaling pathways.[5][6]

References

- 1. What is the mechanism of Gatifloxacin? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 5. Gatifloxacin Induces S and G2-Phase Cell Cycle Arrest in Pancreatic Cancer Cells via p21/p27/p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Note: A Validated Bioanalytical RP-HPLC Method for the Determination of Gatifloxacin in Human Plasma

Introduction

Gatifloxacin is a fourth-generation fluoroquinolone antibiotic used to treat a variety of bacterial infections.[1][2] It exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria by inhibiting the bacterial enzymes DNA gyrase and topoisomerase IV.[3][4] To support pharmacokinetic, bioequivalence, and toxicokinetic studies, it is essential to develop and validate a reliable bioanalytical method for the quantification of gatifloxacin in biological matrices like human plasma.[1][5] This application note details a simple, rapid, and reproducible isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the determination of gatifloxacin in human plasma. The method has been validated according to ICH guidelines.[3][6]

Experimental Protocols

Materials and Reagents

-

Gatifloxacin reference standard (purity >99%)

-

Ciprofloxacin (Internal Standard, IS)

-

Acetonitrile (HPLC grade)[7]

-

Methanol (HPLC grade)[3]

-

Disodium hydrogen phosphate (Analytical grade)[7]

-

Orthophosphoric acid (Analytical grade)[8]

-

Human plasma (drug-free, sourced from a registered blood bank)

-

Ultrapure water (Milli-Q or equivalent)[9]

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with an isocratic pump, autosampler, column oven, and UV-Vis detector is suitable for this method.[10]

-

HPLC System: Shimadzu LC-20A or equivalent[6]

-

Column: C18 reverse-phase column (e.g., X Terra MS C18, 50 mm x 3 mm, 5 µm or SUPELCO C-18, 250 mm x 4.6 mm, 5 µm)[7][8]

-

Mobile Phase: 0.025 M Disodium hydrogen phosphate buffer and Acetonitrile (80:20 v/v), with the pH adjusted to 3.0 using orthophosphoric acid.[7][11]

-

Injection Volume: 20 µL[3]

-

Column Temperature: Ambient (25 ± 2 °C)[8]

-

Internal Standard (IS): Ciprofloxacin[7]

Preparation of Solutions

a) Stock Solutions (1000 µg/mL)

-

Gatifloxacin: Accurately weigh 10 mg of gatifloxacin reference standard and transfer it to a 10 mL volumetric flask. Dissolve and make up the volume with methanol.[3]

-

Internal Standard (Ciprofloxacin): Prepare a 1000 µg/mL stock solution of ciprofloxacin in the same manner.

b) Working Solutions

-

Prepare working standard solutions of gatifloxacin by serially diluting the stock solution with the mobile phase to create concentrations for calibration and quality control samples.[12]

-

Prepare a working solution of the internal standard (e.g., 100 µg/mL) by diluting the IS stock solution with the mobile phase.[3]